molecular formula C16H11ClFNOS2 B2591468 2-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide CAS No. 2034604-94-7

2-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

Cat. No.: B2591468
CAS No.: 2034604-94-7
M. Wt: 351.84
InChI Key: OPJNZNMHLQWAGY-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, as well as a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Another method involves the condensation reaction, such as the Gewald reaction, which is a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiophenes with reduced double bonds.

Scientific Research Applications

2-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a complex organic compound notable for its unique structural features, which include a benzamide core and thiophene substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C17H13ClFNO2S2C_{17}H_{13}ClFNO_2S_2, with a molecular weight of 381.9 g/mol. The presence of halogen substituents (chlorine and fluorine) and thiophene rings contributes to its chemical reactivity and potential biological activity.

PropertyValue
Molecular FormulaC17H13ClFNO2S2C_{17}H_{13}ClFNO_2S_2
Molecular Weight381.9 g/mol
StructureContains benzamide and thiophene groups

Antiviral Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant antiviral properties. For instance, certain N-Heterocycles have been identified as promising antiviral agents, with modifications at specific positions leading to enhanced biological activity against viruses such as the Dengue virus and others .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Benzamide derivatives have shown promise in inhibiting enzymes like urease, which is linked to several pathological conditions. The structure of this compound may confer similar inhibitory effects due to its functional groups that can interact with active sites of enzymes .

Anticancer Activity

Benzamide derivatives are also being investigated for their anticancer properties. Compounds that share structural characteristics with this compound have demonstrated moderate to high potency in inhibiting cancer cell proliferation through various mechanisms, including targeting specific kinases involved in tumor growth .

Study on Antiviral Activity

A study published in MDPI highlighted that certain derivatives of benzamides exhibited EC50 values indicating effective antiviral action. For example, compounds with specific substitutions showed enhanced activity against viral replication at low concentrations . This suggests that this compound could be further evaluated for similar properties.

Urease Inhibition Research

In vitro studies have shown that benzamide derivatives can act as potent urease inhibitors, with some exhibiting IC50 values significantly lower than standard inhibitors like thiourea. This highlights the potential of compounds like this compound in therapeutic applications where urease inhibition is beneficial .

Anticancer Activity Assessment

Recent investigations into benzamide derivatives have revealed their ability to inhibit RET kinase activity, a target in various cancers. Compounds structurally related to this compound have shown promising results in preclinical models, suggesting potential for development as anticancer agents .

Properties

IUPAC Name

2-chloro-4-fluoro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNOS2/c17-13-8-11(18)3-4-12(13)16(20)19-15(10-5-7-21-9-10)14-2-1-6-22-14/h1-9,15H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJNZNMHLQWAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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